Boc-glu-ome
Overview
Description
N-tert-Butoxycarbonyl-L-glutamic acid dimethyl ester: , commonly referred to as Boc-glu-ome, is a derivative of glutamic acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of the glutamic acid, and two methoxy groups esterifying the carboxyl groups. This compound is widely used in peptide synthesis and as an intermediate in organic synthesis due to its stability and reactivity.
Mechanism of Action
Target of Action
Boc-Glu-OMe, also known as N-tert-Butoxycarbonyl-L-glutamic acid dimethyl ester, is a derivative of glutamic acid . Glutamic acid is one of the 20 amino acids used to synthesize proteins in the human body It plays a crucial role in cellular metabolism and neurotransmission.
Mode of Action
It is known that amino acids and their derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . They are recognized to be beneficial as ergogenic dietary substances .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a melting point of 119-123°c . It is slightly soluble in chloroform and methanol .
Result of Action
It is known that amino acids and their derivatives can have various effects on physical, mental, and physiological activities .
Action Environment
It is known that the compound should be stored in a dry environment at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-glu-ome typically involves the protection of the amino group of glutamic acid with a tert-butoxycarbonyl group, followed by esterification of the carboxyl groups with methanol. The reaction is usually carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Boc-glu-ome undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amino group.
Coupling Reactions: this compound can participate in peptide coupling reactions to form dipeptides and polypeptides.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous acid or base.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling Reactions: Reagents such as DCC, DMAP, and N,N’-diisopropylcarbodiimide (DIC) are used in the presence of anhydrous solvents like dichloromethane (DCM).
Major Products:
Hydrolysis: Produces glutamic acid and methanol.
Deprotection: Yields L-glutamic acid dimethyl ester.
Coupling Reactions: Forms dipeptides and polypeptides with various amino acids.
Scientific Research Applications
Boc-glu-ome has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Serves as a precursor in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of specialty chemicals and as an intermediate in organic synthesis.
Comparison with Similar Compounds
N-tert-Butoxycarbonyl-L-glutamic acid methyl ester (Boc-glu-ome): Similar structure but with one methoxy group.
N-tert-Butoxycarbonyl-L-glutamic acid (Boc-glu): Lacks the ester groups, making it less reactive in certain reactions.
N-tert-Butoxycarbonyl-L-aspartic acid dimethyl ester (Boc-asp-ome): Similar protecting group but derived from aspartic acid.
Uniqueness: this compound is unique due to its dual ester groups, which provide additional reactivity and versatility in synthetic applications. The presence of the Boc group ensures stability and selectivity during synthesis, making it a valuable intermediate in peptide and organic synthesis.
Properties
IUPAC Name |
(4S)-5-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12-7(9(15)17-4)5-6-8(13)14/h7H,5-6H2,1-4H3,(H,12,16)(H,13,14)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYAFKXUQMTLPL-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427017 | |
Record name | BOC-GLU-OME | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72086-72-7 | |
Record name | BOC-GLU-OME | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Boc-L-glutamic acid α-methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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